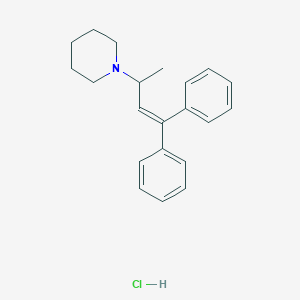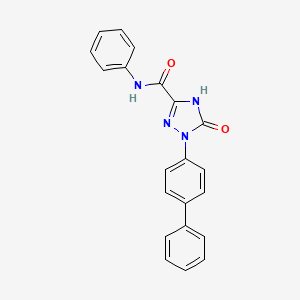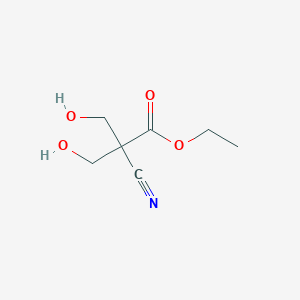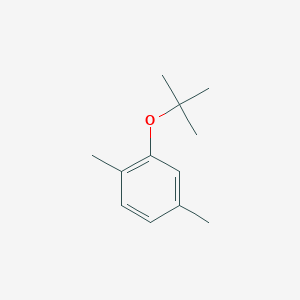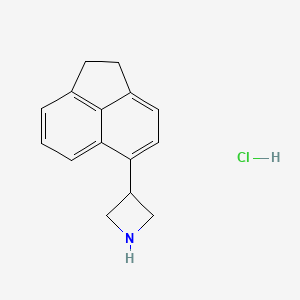
3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662288 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of MFCD32662288 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions.
Reaction Conditions: The reaction is carried out under specific temperatures and pressures to ensure the desired product is formed.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of MFCD32662288 efficiently.
Chemical Reactions Analysis
MFCD32662288 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: MFCD32662288 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD32662288 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: MFCD32662288 is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of MFCD32662288 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
MFCD32662288 can be compared with other similar compounds to highlight its unique properties Similar compounds may include those with similar molecular structures or reactivity
Conclusion
MFCD32662288 is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of research and application in chemistry, biology, medicine, and industry. Further studies and developments are likely to uncover even more uses and benefits of this compound.
Properties
Molecular Formula |
C15H16ClN |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-10-4-5-11-6-7-13(12-8-16-9-12)14(3-1)15(10)11;/h1-3,6-7,12,16H,4-5,8-9H2;1H |
InChI Key |
PMRJZTIGKQNEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4CNC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
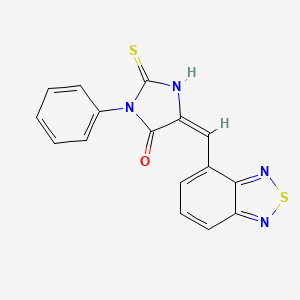
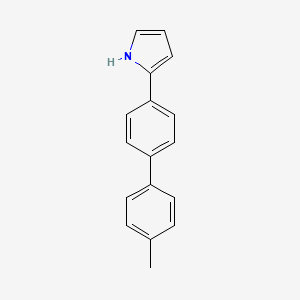

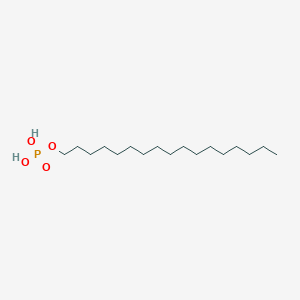

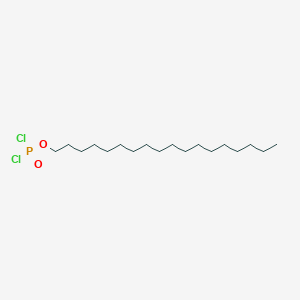
![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)
